molecular formula C8H15NO4 B13637749 2-Acetamido-4-methoxy-3-methylbutanoic acid

2-Acetamido-4-methoxy-3-methylbutanoic acid

Cat. No.: B13637749
M. Wt: 189.21 g/mol
InChI Key: YRYQXBWWUPXMCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-4-methoxy-3-methylbutanoic acid typically involves the acylation of an appropriate amine with an acyl chloride or anhydride, followed by methoxylation and methylation steps. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-4-methoxy-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-Acetamido-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its methoxy and acetamido groups play crucial roles in its reactivity, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

  • 2-Acetamido-3-methylbutanoic acid
  • 2-Acetamido-3-methylpentanoic acid
  • N-acetylvaline

Comparison: 2-Acetamido-4-methoxy-3-methylbutanoic acid stands out due to its methoxy group, which imparts unique reactivity and selectivity compared to its analogs. This makes it particularly valuable in applications requiring precise chemical modifications.

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

2-acetamido-4-methoxy-3-methylbutanoic acid

InChI

InChI=1S/C8H15NO4/c1-5(4-13-3)7(8(11)12)9-6(2)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)

InChI Key

YRYQXBWWUPXMCC-UHFFFAOYSA-N

Canonical SMILES

CC(COC)C(C(=O)O)NC(=O)C

Origin of Product

United States

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